4-Ethoxy-3-hydroxybenzoic acid

Beschreibung

BenchChem offers high-quality 4-Ethoxy-3-hydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-3-hydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

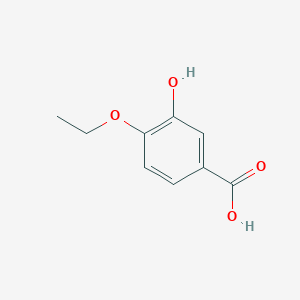

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-ethoxy-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5,10H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWUXAUMKMGUMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80540570 | |

| Record name | 4-Ethoxy-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-50-8 | |

| Record name | 4-Ethoxy-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80540570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-ethoxy-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxy-3-hydroxybenzoic acid chemical synonyms and IUPAC name

Nomenclature, Structural Identity, and Chemical Profiling[1]

Chemical Identity & Nomenclature

4-Ethoxy-3-hydroxybenzoic acid is a specific positional isomer of the ethylated dihydroxybenzoic acids.[1] In the context of drug development and organic synthesis, precise nomenclature is critical to distinguish this compound from its regioisomer, 3-ethoxy-4-hydroxybenzoic acid (often referred to as ethyl vanillic acid).[1]

This compound serves as a functionalized aromatic building block, offering two distinct reactive handles: a phenolic hydroxyl group at the meta position (relative to the carboxyl) and a carboxylic acid. The ethoxy group at the para position provides lipophilic bulk and metabolic stability distinct from its methoxy analog (vanillic acid).

Core Identifiers

| Identifier Type | Value |

| IUPAC Name | 4-Ethoxy-3-hydroxybenzoic acid |

| Common Synonyms | Protocatechuic acid 4-ethyl ether; 4-O-Ethylprotocatechuic acid; Ethyl isovanillic acid (ambiguous*) |

| CAS Registry Number | 90536-50-8 |

| Molecular Formula | C₉H₁₀O₄ |

| Molecular Weight | 182.17 g/mol |

| SMILES | CCOC1=C(C=C(C(=O)O)C=C1)O |

| InChI Key | JKWUXAUMKMGUMB-UHFFFAOYSA-N |

*Note: The term "Ethyl isovanillic acid" is occasionally used but is discouraged due to potential confusion with the ethyl ester of isovanillic acid.

Structural Analysis & Physicochemical Profile

Understanding the physicochemical properties of 4-ethoxy-3-hydroxybenzoic acid is essential for predicting its behavior in biological systems and synthetic pathways.[1]

Isomeric Distinction

The primary source of confusion in sourcing and synthesis is the distinction between the target molecule and its isomer, Ethyl Vanillic Acid .

-

Target (CAS 90536-50-8): 4-Ethoxy-3-hydroxybenzoic acid.[1][2][3] (3-OH, 4-OEt)[1][2][4]

-

Isomer (CAS 1219-15-4): 3-Ethoxy-4-hydroxybenzoic acid.[1] (4-OH, 3-OEt)[1][2][4][5]

The 4-ethoxy substitution pattern alters the electronic environment of the carboxylic acid less significantly than the 4-hydroxy group would, but it drastically changes the hydrogen-bonding capacity of the molecule's "tail," affecting receptor binding affinity in medicinal chemistry applications.

Key Physicochemical Parameters

| Property | Value / Range | Relevance to Drug Dev |

| Appearance | White to off-white crystalline solid | Purity indicator |

| Melting Point | 217 – 220 °C | Identity verification |

| pKa (Carboxyl) | ~4.48 (Predicted) | Ionization state at physiological pH |

| pKa (Phenol) | ~9.30 (Predicted) | Reactivity in basic media |

| LogP | 1.78 | Lipophilicity/Membrane permeability |

| Solubility | DMSO (>10 mg/mL), Ethanol; Low in Water | Formulation solvent selection |

Synthesis Methodologies

Two primary routes are established for the synthesis of 4-ethoxy-3-hydroxybenzoic acid. Method A is preferred for bulk preparation from inexpensive starting materials, while Method B offers higher regioselectivity.

Method A: Selective Ethylation of Protocatechuic Acid

This protocol utilizes the difference in acidity between the para and meta hydroxyl groups of protocatechuic acid. The para-hydroxyl (position 4) is more acidic due to the electron-withdrawing effect of the carboxyl group, allowing for selective alkylation.

Reaction Scheme:

Figure 1: Selective ethylation workflow targeting the 4-position.[1]

Protocol Steps:

-

Dissolution: Dissolve 1.0 eq of Protocatechuic acid (3,4-dihydroxybenzoic acid) in an aqueous solution of NaOH (2.2 eq). The use of 2.2 equivalents ensures the formation of the dianion.

-

Alkylation: Cool the solution to 0-5°C. Add Ethyl Bromide (1.05 eq) dropwise. The slight excess accounts for volatility but limits over-alkylation.

-

Reflux: Heat the mixture to reflux (approx. 80-90°C) for 4-6 hours. Monitor via TLC or HPLC.

-

Workup: Acidify the mixture with HCl to pH ~2. The crude product will precipitate.

-

Purification: Recrystallize from aqueous ethanol to remove unreacted starting material and the 3,4-diethoxy byproduct.

Method B: Oxidation of Ethyl Isovanillin

For high-purity applications where isomer contamination is unacceptable, oxidation of the corresponding aldehyde (3-hydroxy-4-ethoxybenzaldehyde) is the superior route.[1]

Protocol Steps:

-

Reagent Prep: Dissolve 3-hydroxy-4-ethoxybenzaldehyde (Ethyl Isovanillin) in a mixture of acetonitrile and aqueous NaH₂PO₄ buffer.

-

Oxidation: Add NaClO₂ (Sodium chlorite) and H₂O₂ (scavenger) at 0°C (Pinnick Oxidation conditions).

-

Isolation: After 2 hours, quench with sodium sulfite, acidify, and extract with ethyl acetate. This yields the carboxylic acid without touching the phenol or ether.

Applications in Drug Development

4-Ethoxy-3-hydroxybenzoic acid functions as a versatile scaffold in medicinal chemistry.

-

Linker Chemistry: The carboxylic acid can be converted to amides or esters, serving as an anchor point for pharmacophores.

-

Metabolic Modulation: Replacing a methoxy group (vanillic series) with an ethoxy group often improves metabolic stability against O-demethylases, potentially extending the half-life of the final drug candidate.

-

Kinase Inhibition: Derivatives of this scaffold have been explored in the synthesis of sphingosine kinase inhibitors, where the 3-hydroxy group acts as a hydrogen bond donor within the ATP-binding pocket.

Logical Relationship of Applications:

Figure 2: Structure-Activity Relationship (SAR) utility of the scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90536-50-8, 4-Ethoxy-3-hydroxybenzoic acid.[1] Retrieved from [Link]

Sources

- 1. 17054-75-0|oxanthrene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. 645-08-9|3-Hydroxy-4-Methoxybenzoic Acid|BLD Pharm [bldpharm.com]

- 3. 99-50-3|3,4-Dihydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 4. 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - 4-ethoxy-3-hydroxybenzoic acid (C9H10O4) [pubchemlite.lcsb.uni.lu]

3-Hydroxy-4-ethoxybenzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Hydroxy-4-ethoxybenzoic Acid

Authored by: A Senior Application Scientist

Introduction

3-Hydroxy-4-ethoxybenzoic acid, a substituted benzoic acid derivative, is a significant chemical intermediate in the synthesis of various organic compounds. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, tailored for researchers and professionals in drug development and chemical synthesis. It is important to note that this compound is structurally synonymous with 3-Ethoxy-4-hydroxybenzoic acid, and the two names may be used interchangeably in scientific literature. The core structure consists of a benzene ring substituted with a carboxylic acid group, a hydroxyl group, and an ethoxy group at positions 1, 3, and 4, respectively.

The molecular formula for 3-Hydroxy-4-ethoxybenzoic acid is C₉H₁₀O₄, and it has a molecular weight of approximately 182.17 g/mol [1]. This document will delve into the technical details of this compound, providing a foundation for its use in research and development.

Physicochemical Properties

The physical and chemical characteristics of 3-Hydroxy-4-ethoxybenzoic acid are pivotal for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| IUPAC Name | 3-ethoxy-4-hydroxybenzoic acid | [1] |

| CAS Number | 5438-38-0 | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Soluble in ethanol, methanol, and other organic solvents; slightly soluble in boiling water. | [2] |

Chemical Structure

The arrangement of functional groups on the benzene ring dictates the reactivity and properties of 3-Hydroxy-4-ethoxybenzoic acid.

Caption: Chemical structure of 3-Hydroxy-4-ethoxybenzoic acid.

Synthesis Protocol

A common synthetic route to 3-Hydroxy-4-ethoxybenzoic acid involves the etherification of a suitable precursor, such as 3,4-dihydroxybenzoic acid (protocatechuic acid). This process selectively introduces an ethyl group onto one of the hydroxyl moieties.

Williamson Ether Synthesis Approach:

-

Starting Material Preparation: Dissolve 3,4-dihydroxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Deprotonation: Add a base, such as potassium carbonate (K₂CO₃, 2-3 equivalents), to the solution. The base will deprotonate the phenolic hydroxyl groups, forming a phenoxide intermediate. The choice of base and stoichiometry is critical to control the selectivity of the etherification.

-

Etherification: Introduce an ethylating agent, such as iodoethane or bromoethane (1.2-1.5 equivalents), to the reaction mixture. The reaction is typically heated to facilitate the nucleophilic attack of the phenoxide on the ethyl halide.

-

Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) to determine the point of completion.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product is purified by column chromatography or recrystallization to yield pure 3-Hydroxy-4-ethoxybenzoic acid.

Caption: General workflow for the synthesis of 3-Hydroxy-4-ethoxybenzoic acid.

Applications in Research and Development

3-Hydroxy-4-ethoxybenzoic acid serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and materials science sectors.

-

Pharmaceutical Intermediates: The presence of multiple functional groups (carboxylic acid, hydroxyl, and ether) allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. Benzoic acid derivatives are known to exhibit a range of biological effects, including antimicrobial and anti-inflammatory properties[2].

-

Material Science: Substituted benzoic acids are utilized in the development of liquid crystals and specialty polymers. The specific substitution pattern of 3-Hydroxy-4-ethoxybenzoic acid can influence the properties of these materials.

Safety and Handling

-

Hazards: Similar compounds are known to cause skin and serious eye irritation, and may cause respiratory irritation[3][4].

-

Precautions: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing dust and ensure thorough washing after handling[3].

-

Storage: Store in a tightly closed container in a cool, dry place.

Spectroscopic Data

Spectroscopic analysis is essential for the confirmation of the structure and purity of synthesized 3-Hydroxy-4-ethoxybenzoic acid. While a dedicated public spectral database for this specific compound is limited, the expected spectral features can be predicted based on its functional groups.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethoxy group (a quartet for the -OCH₂- and a triplet for the -CH₃), the hydroxyl proton, and the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each of the nine carbon atoms in the molecule, including the aromatic carbons, the carbonyl carbon of the carboxylic acid, and the two carbons of the ethoxy group.

-

FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups (a broad band), the C=O stretch of the carboxylic acid, C-O stretches of the ether and carboxylic acid, and aromatic C-H and C=C stretches[2].

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95085, 3-Ethoxy-4-hydroxybenzoic acid. Retrieved from [Link]

- MetaSci. (n.d.). Safety Data Sheet 3-Ethoxy-4-hydroxybenzaldehyde.

- Carl ROTH. (n.d.). Safety Data Sheet: 3,4-Dihydroxybenzoic acid.

Sources

An In-depth Technical Guide to Isoethylvanillic Acid (4-Ethoxy-3-hydroxybenzoic Acid) Derivatives: Synthesis, Characterization, and Biological Evaluation

Abstract

This technical guide provides a comprehensive overview of isoethylvanillic acid (4-ethoxy-3-hydroxybenzoic acid), a derivative of the naturally occurring vanillic acid, and its synthetic derivatives. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It delves into the synthesis of the core isoethylvanillic acid structure, followed by detailed methodologies for the preparation of its ester and amide derivatives. Furthermore, this guide outlines standard protocols for the analytical characterization of these novel compounds and discusses their potential as therapeutic agents by exploring their antioxidant, anti-inflammatory, and antimicrobial properties. The causality behind experimental choices and the importance of self-validating systems in protocols are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Rationale for Exploring Isoethylvanillic Acid and its Analogs

Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a dihydroxybenzoic acid derivative, is a well-known flavoring agent and a crucial intermediate in the synthesis of various active pharmaceutical ingredients.[1] Its diverse pharmacological profile, which includes antioxidant, anti-inflammatory, and neuroprotective properties, has spurred interest in its synthetic analogs.[1] The strategic modification of the vanillic acid scaffold, such as the ethylation of the 4-hydroxyl group to yield isoethylvanillic acid (4-ethoxy-3-hydroxybenzoic acid), presents a compelling avenue for the development of novel therapeutic agents with potentially enhanced physicochemical and biological properties.

The introduction of an ethoxy group in place of the methoxy group of the isomeric ethyl vanillate can influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets. This guide focuses on the synthesis of isoethylvanillic acid and its subsequent derivatization into esters and amides, creating a library of compounds for biological screening. The exploration of these derivatives is grounded in the hypothesis that such modifications can modulate the parent molecule's activity, leading to the discovery of potent and selective agents for a range of therapeutic applications.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of isoethylvanillic acid derivatives commences with the preparation of the core molecule, 4-ethoxy-3-hydroxybenzoic acid. This is followed by functionalization of the carboxylic acid group to generate esters and amides.

Synthesis of Isoethylvanillic Acid (4-Ethoxy-3-hydroxybenzoic Acid)

A plausible synthetic route to isoethylvanillic acid starts from 3,4-dihydroxybenzoic acid (protocatechuic acid). Selective O-ethylation at the 4-position is the key step. This can be achieved by protecting the more acidic 3-hydroxyl group, followed by ethylation and deprotection. A more direct approach involves the careful control of reaction conditions to favor mono-ethylation at the desired position.

Hypothetical Synthetic Pathway:

Caption: Hypothetical synthesis of Isoethylvanillic Acid.

Synthesis of Isoethylvanillic Acid Esters

Esterification of the carboxylic acid moiety of isoethylvanillic acid can be achieved through several established methods. The choice of method depends on the desired ester and the scale of the reaction.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isoethylvanillic acid (1.0 eq) in the desired alcohol (e.g., ethanol, methanol, propanol), which serves as both reactant and solvent.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.05-0.1 eq).

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography on silica gel.

Synthesis of Isoethylvanillic Acid Amides

Amide synthesis from isoethylvanillic acid requires the activation of the carboxylic acid group, followed by reaction with a primary or secondary amine.

Experimental Protocol: Amide Synthesis via Acid Chloride

-

Acid Chloride Formation: In a fume hood, suspend isoethylvanillic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Stir the mixture at room temperature or gentle heat until the reaction is complete (cessation of gas evolution), as monitored by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). Remove the excess SOCl₂ and solvent under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in dry DCM and cool to 0 °C. Add a solution of the desired amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq) in DCM dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer successively with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude amide by recrystallization or column chromatography.

Analytical Characterization

Thorough characterization of the synthesized derivatives is crucial to confirm their identity, purity, and structure. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are essential for the characterization of isoethylvanillic acid derivatives.

-

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For isoethylvanillic acid derivatives, characteristic signals will include those for the aromatic protons, the ethoxy group (a triplet and a quartet), and protons of the ester or amide functionality.

-

¹³C NMR: Reveals the number of different types of carbon atoms and their electronic environment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structural confirmation. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Expected Fragmentation Pattern for Isoethylvanillic Acid:

-

Molecular Ion Peak (M⁺): Corresponds to the molecular weight of the compound.

-

Loss of H₂O: From the carboxylic acid and hydroxyl groups.

-

Loss of C₂H₅: From the ethoxy group.

-

Loss of COOH: From the carboxylic acid group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational frequencies to be observed in isoethylvanillic acid and its derivatives include:

-

O-H stretch: A broad band for the phenolic hydroxyl and carboxylic acid (in the parent compound).

-

C=O stretch: A strong absorption for the carboxylic acid, ester, or amide carbonyl group.

-

C-O stretch: For the ether and ester linkages.

-

N-H stretch: For amide derivatives.

Biological Evaluation: A Gateway to Therapeutic Potential

The synthesized isoethylvanillic acid derivatives should be screened for a range of biological activities to assess their therapeutic potential. Based on the known properties of related phenolic compounds, key areas of investigation include antioxidant, anti-inflammatory, and antimicrobial activities.

Antioxidant Activity

Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant potential of the synthesized derivatives can be evaluated using various in vitro assays.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox).

-

Assay Procedure: In a 96-well plate, add a specific volume of the DPPH solution to each well containing the test compounds or standard at different concentrations.

-

Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. The anti-inflammatory potential of the derivatives can be assessed by their ability to inhibit key inflammatory enzymes like cyclooxygenases (COX).

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Enzyme and Substrate Preparation: Use commercially available COX-1 and COX-2 enzyme kits. Prepare the arachidonic acid substrate solution.

-

Assay Procedure: Pre-incubate the COX-1 or COX-2 enzyme with the test compounds or a known inhibitor (e.g., indomethacin) for a short period.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate.

-

Measurement: The product of the reaction, prostaglandin H₂, is then measured, often through a colorimetric or fluorometric method as per the kit's instructions.

-

Calculation: The percentage of COX inhibition is calculated, and the IC₅₀ values are determined for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.

Antimicrobial Activity

The increasing prevalence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The synthesized compounds can be screened for their activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism in broth without compound) and negative (broth only) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation and Interpretation

For a clear and comparative analysis, the synthesized data should be organized systematically.

Table 1: Physicochemical and Biological Activity Data of Isoethylvanillic Acid Derivatives

| Compound ID | R Group (Ester/Amide) | Molecular Formula | Molecular Weight ( g/mol ) | % Yield | Melting Point (°C) | IC₅₀ DPPH (µM) | IC₅₀ COX-2 (µM) | MIC vs. S. aureus (µg/mL) |

| IEVA | -OH | C₉H₁₀O₄ | 182.17 | - | - | Data | Data | Data |

| IEVA-E1 | -OCH₃ | C₁₀H₁₂O₄ | 196.20 | Data | Data | Data | Data | Data |

| IEVA-E2 | -OCH₂CH₃ | C₁₁H₁₄O₄ | 210.23 | Data | Data | Data | Data | Data |

| IEVA-A1 | -NH₂ | C₉H₁₁NO₃ | 181.19 | Data | Data | Data | Data | Data |

| IEVA-A2 | -NHCH₃ | C₁₀H₁₃NO₃ | 195.22 | Data | Data | Data | Data | Data |

Workflow and Logical Relationships

The development of novel isoethylvanillic acid derivatives follows a logical and iterative workflow, from initial design and synthesis to comprehensive biological evaluation.

Caption: Drug discovery workflow for Isoethylvanillic Acid derivatives.

Conclusion and Future Directions

This technical guide has outlined a systematic approach to the synthesis, characterization, and biological evaluation of novel derivatives of isoethylvanillic acid. The provided protocols serve as a foundation for researchers to explore this promising class of compounds. The structure-activity relationship (SAR) data generated from these studies will be instrumental in guiding the design of more potent and selective analogs. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and advancing promising lead compounds to in vivo models to validate their therapeutic potential. The versatility of the isoethylvanillic acid scaffold suggests that its derivatives could find applications in diverse areas of drug discovery, from treating inflammatory disorders to combating infectious diseases.

References

- Vanillic acid (4-hydroxy-3-methoxybenzoic acid) is a dihydroxy benzoic acid derivative used as a flavoring agent. It is used in the synthesis of various active pharmaceutical ingredients.

- Lignin is a source of many useful chemicals, such as vanillin, vanillic acid, phenol, etc.

- A dihydroxybenzoic acid analog used as a flavoring agent is vanillic acid (4hydroxy-3- methoxybenzoic acid). It's said to have effective antioxidant, anti-inflammatory, and neuroprotective properties. (Source: SciSpace, A Review of the Pharmacological Characteristics of Vanillic Acid)

- Vanillic acid (VA) is a dietary benzoic acid derivative, flavoring agent, and food stabilizer. In this study, the antioxidant and anti-inflammatory potential of VA was explored in vitro and ex vivo in human immune cells and non-cellular models. (Source: PubMed, Antioxidant and Anti-Inflammatory Effects of Vanillic Acid in Human Plasma, Human Neutrophils, and Non-Cellular Models In Vitro)

- This study investigated the protective effects of the dietary polyphenol vanillic acid (VA) on dextran sulfate sodium-induced acute ulcerative colitis (UC) in mice, focusing on its impact on the gut microbiota and inflammatory responses.

- A new vanillic acid–Meldrum's acid conjugate with a 1,2,3-triazole linker was synthesized and has demonstrated good antiradical activity.

- Vanillic acid (4-hydroxy-3-methoxybenzoic acid) (VA) is a natural benzoic acid derivative. This study evaluated the toxicity of VA and its isomers, iso-VA and orto-VA. (Source: PubMed, Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants)

- A novel ester / hybrid derivative of vanillic acid was synthesized.

- Vanillic acid has shown potent antimicrobial activity against foodborne pathogens such as Staphylococcus aureus, Escherichia coli, and carbapenemresistant Enterobacter cloacae. (Source: ResearchGate, Biological effects of vanillic acid, iso-vanillic acid, and orto-vanillic acid as environmental pollutants | Request PDF)

- A vanillic acid nanocomposite was synthesized and tested for its efficacy against microbes and cancer cells. (Source: MDPI, Vanillic Acid Nanocomposite: Synthesis, Characterization Analysis, Antimicrobial, and Anticancer Potentials)

- 3-Ethoxy-4-hydroxybenzoic acid | C9H10O4 | CID 95085 - structure, chemical names, physical and chemical properties. (Source: PubChem, 3-Ethoxy-4-hydroxybenzoic acid)

- 4-ethoxy-3-hydroxybenzoic acid; CAS Number: 90536-50-8. (Source: Sigma-Aldrich, 4-ethoxy-3-hydroxybenzoic acid)

- Amides Derived from Vanillic Acid: Coupling Reactions, Antimicrobial Evaluation, and Molecular Docking.

- Isovanillic acid and its derivatives serve as precursors in the synthesis of EGFR tyrosine kinase inhibitors.

- The DPPH radical-scavenging activity was measured using the DPPH Antioxidant Assay Kit. (Source: MDPI, DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food)

- The decrease in absorbance at 517 nm is directly proportional to the antioxidant activity.

- Cyclooxygenases (COX), or Prostaglandin H Synthases (PGHS), are the target enzymes for nonsteroidal anti-inflammatory drugs (NSAIDS).

- In vitro COX-1/2 anti-inflammatory assay...

- Broth microdilution is a method used to test the susceptibility of microorganisms to antibiotics. (Source: Wikipedia, Broth microdilution)

- A microdilution technique...was developed and used to determine the minimal inhibitory concentrations (MICs)... (Source: NIH, Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria)

- Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). (Source: Benchchem, Spectroscopic analysis of 4-Hydroxybenzoic acid)

Sources

Technical Guide: Solubility Profile of 4-Ethoxy-3-hydroxybenzoic Acid in Organic Solvents

The following technical guide details the solubility profile, physicochemical properties, and experimental protocols for 4-Ethoxy-3-hydroxybenzoic acid .

Executive Summary

4-Ethoxy-3-hydroxybenzoic acid (CAS: 90536-50-8 ) is a benzoic acid derivative structurally characterized by a carboxylic acid moiety at position 1, a hydroxyl group at position 3, and an ethoxy group at position 4.[1][2][3][4] It serves as a critical intermediate in the synthesis of pharmaceutical APIs and liquid crystal precursors.

This guide addresses the solubility challenges associated with this amphiphilic molecule. While it exhibits high solubility in polar aprotic solvents (DMSO, DMF) and lower alcohols, its solubility in non-polar hydrocarbons is negligible. Effective purification and processing require a precise understanding of its saturation limits and temperature-dependent behavior.

Key Solubility Insights:

-

Best Solvents for Processing: Ethanol, Methanol, DMSO.

-

Recrystallization Solvents: Ethanol/Water mixtures or Ethyl Acetate/Hexane systems.

-

pKa Influence: Solubility in aqueous media is highly pH-dependent due to the carboxyl group (

) and the phenolic hydroxyl (

Chemical Identity & Physicochemical Basis[4][5][6]

Understanding the molecule's structure is the first step in predicting solvent interaction.

| Property | Detail |

| IUPAC Name | 4-Ethoxy-3-hydroxybenzoic acid |

| CAS Number | 90536-50-8 |

| Molecular Formula | |

| Molecular Weight | 182.17 g/mol |

| Melting Point | 217–220 °C |

| Structural Features | H-Bond Donor: Phenol (-OH), Carboxyl (-COOH)H-Bond Acceptor: Ether (-OEt), Carbonyl (=O)Lipophilicity: The ethyl group increases LogP compared to Vanillic acid. |

Structural Isomerism Warning

Researchers often confuse this compound with its isomers. Ensure you are working with the correct regioisomer:

-

Target: 4-Ethoxy-3-hydroxybenzoic acid (4-OEt, 3-OH).[3][5][6][7][8][9][10]

-

Isomer 1:Ethyl Vanillic Acid (3-Ethoxy-4-hydroxybenzoic acid; 3-OEt, 4-OH).

-

Isomer 2:Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid; methyl ether analog).

Solubility Profile in Organic Solvents[13][14]

The following data categorizes solvent compatibility based on dielectric constant (

Qualitative Solubility Table (at 25°C)

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Strong H-bond acceptance disrupts crystal lattice; ideal for stock solutions. |

| Polar Protic | Methanol, Ethanol, IPA | High (50–100 mg/mL) | Solvation of both hydroxyl and carboxyl groups via H-bonding. |

| Esters/Ketones | Ethyl Acetate, Acetone | Moderate (10–50 mg/mL) | Good interaction with the aromatic core and carboxyl group; excellent for extraction. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Solubilizes the ether/aromatic portion but struggles with the polar acid headgroup. |

| Ethers | THF, Diethyl Ether | Moderate | Good solubility due to ether-oxygen interactions, though less effective than alcohols. |

| Non-Polar | Hexane, Heptane, Toluene | Negligible (<1 mg/mL) | Lack of polarity prevents disruption of the strong intermolecular H-bonds in the crystal lattice. |

| Aqueous | Water (pH < 4) | Sparingly Soluble | The hydrophobic ethyl and aromatic ring dominate at acidic pH. |

| Aqueous | Water (pH > 7) | High | Deprotonation of -COOH forms the soluble carboxylate salt. |

Thermodynamic Modeling (Hansen Parameters)

To predict solubility in novel solvent blends, use the estimated Hansen Solubility Parameters for 4-Ethoxy-3-hydroxybenzoic acid:

-

Dispersion (

): ~19.0 MPa -

Polarity (

): ~6.5 MPa -

H-Bonding (

): ~14.0 MPa

Application: Solvents with a calculated distance (

Experimental Protocols

Protocol A: Determination of Saturation Solubility (Shake-Flask Method)

Use this protocol to generate precise quantitative data for your specific solvent system.

Objective: Determine the equilibrium solubility (

-

Preparation: Add excess solid 4-Ethoxy-3-hydroxybenzoic acid (approx. 200 mg) to 2 mL of the target solvent in a crimp-sealed HPLC vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24–48 hours using a thermomixer or orbital shaker.

-

Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

-

Quantification: Dilute the supernatant with Mobile Phase (e.g., 50:50 Methanol:Water) and analyze via HPLC-UV (254 nm).

-

Calculation:

Protocol B: Recrystallization for Purification

Because the impurity profile often contains the 3-ethoxy-4-hydroxy isomer, recrystallization is critical.

-

Dissolution: Dissolve crude material in boiling Ethanol (95%) or Ethyl Acetate . Use the minimum volume required to achieve a clear solution.

-

Hot Filtration: If insoluble particulates remain, filter while hot through a glass frit.

-

Anti-Solvent Addition:

-

For Ethanol: Slowly add warm Water until persistent turbidity is observed.

-

For Ethyl Acetate: Slowly add Hexane or Heptane .

-

-

Cooling: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours. Rapid cooling may trap impurities.

-

Isolation: Filter the white crystals and wash with cold anti-solvent. Dry under vacuum at 40°C.

Visualizations

Workflow: Solubility Determination Logic

This diagram illustrates the decision process for selecting the correct solubility measurement technique based on the development stage.

Caption: Decision tree for selecting between kinetic (high-speed) and thermodynamic (high-accuracy) solubility methods.

Logic Tree: Solvent Selection for Process Chemistry

A guide to selecting the optimal solvent based on the operational goal (Reaction vs. Purification).

Caption: Strategic solvent selection guide differentiating between reaction media and crystallization systems.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 90536-50-8, 4-Ethoxy-3-hydroxybenzoic acid. Retrieved from [Link]

- Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Reference for solubility parameter methodology).

- Yalkowsky, S. H., et al. (2010).Handbook of Aqueous Solubility Data. CRC Press.

Sources

- 1. biosynth.com [biosynth.com]

- 2. 4-ethoxy-3-hydroxybenzoic acid | 90536-50-8 [sigmaaldrich.com]

- 3. CAS:90536-50-8, 4-Ethoxy-3-hydroxybenzoic acid-毕得医药 [bidepharm.com]

- 4. 4-Ethoxybenzoic acid CAS#: 619-86-3 [m.chemicalbook.com]

- 5. US9221991B2 - Copolymer, aqueous coating composition containing copolymer, and method for forming multilayer coating film - Google Patents [patents.google.com]

- 6. CA3087167A1 - Coating composition, coated article and method for forming multilayer coating film - Google Patents [patents.google.com]

- 7. US20220355338A1 - Method for forming multilayer coating film - Google Patents [patents.google.com]

- 8. EP3747553A1 - Method for forming multilayer coating film and multilayer coating film - Google Patents [patents.google.com]

- 9. US20150218405A1 - Method for forming multilayer coating film - Google Patents [patents.google.com]

- 10. 4-Ethoxy-3-hydroxybenzoic acid - CAS:90536-50-8 - 北京欣恒研科技有限公司 [konoscience.com]

Thermodynamic Properties of 4-Alkoxy-3-Hydroxybenzoic Acids

This guide details the thermodynamic profile, synthesis, and material applications of the 4-alkoxy-3-hydroxybenzoic acid homologous series. Unlike the widely known 4-n-alkoxybenzoic acids (nOBAs) which are classic rod-like liquid crystals, this specific series introduces a lateral hydroxyl group at the 3-position, significantly altering the thermodynamic landscape through enhanced hydrogen bonding and molecular curvature.

Executive Summary

The 4-alkoxy-3-hydroxybenzoic acids represent a critical class of functionalized benzoic acid derivatives. While structurally similar to the mesogenic nOBA series, the introduction of a lateral hydroxyl group (–OH) at the 3-position drastically increases the crystal lattice energy and disrupts the linearity required for simple nematic phases. Consequently, these compounds typically exhibit high melting points and lack enantiotropic liquid crystallinity in their native acid form. Their primary value lies as pro-mesogenic precursors for bent-core (banana-shaped) liquid crystals and as bioactive scaffolds in drug development (antioxidant/antimicrobial).

Molecular Architecture & Theoretical Framework

Structural Isomerism & Nomenclature

It is vital to distinguish this series from its isomers to ensure experimental accuracy:

-

Target Series: 4-alkoxy-3-hydroxybenzoic acids (Basis: Isovanillic Acid).

-

Isomeric Series: 3-alkoxy-4-hydroxybenzoic acids (Basis: Vanillic Acid).

The 3-hydroxy group creates a specific "kink" in the molecular potential field, facilitating lateral hydrogen bonding distinct from the standard carboxylic acid cyclic dimerization.

Hydrogen Bonding Network

In the solid state, these molecules participate in two competing H-bond motifs:

-

Carboxylic Dimerization: The classical

cyclic dimer formed between carboxylic acid groups. -

Lateral Association: The 3-OH group acts as both a donor and acceptor, forming polymeric chains or sheets that interlock the dimers. This "molecular zipper" effect is responsible for the elevated melting points compared to their non-hydroxy counterparts.

Figure 1: Competing hydrogen bond networks stabilizing the crystal lattice.

Thermodynamic Data Landscape

The thermodynamic behavior is characterized by high enthalpies of fusion and a sharp decrease in melting point as the alkoxy chain length (

Phase Transition Data

| Homologue ( | Common Name | Alkyl Chain (R) | Melting Point ( | Phase Behavior |

| Isovanillic Acid | Methyl (–CH | 250 – 253 °C | Crystalline Solid (No Mesophase) | |

| 4-Ethoxy-3-hydroxy | Ethyl (–C | 217 – 220 °C | Crystalline Solid | |

| 4-Butoxy-3-hydroxy | Butyl (–C | ~190 – 200 °C (Est) | Crystalline Solid | |

| Comparison | Anisic Acid | (4-Methoxy, no OH) | 184 °C | Reference Standard |

Critical Insight: The addition of the 3-OH group to Anisic acid (MP 184°C) to form Isovanillic acid (MP 250°C) results in a ~66°C increase in thermal stability, quantifying the thermodynamic contribution of the lateral hydrogen bond network.

Solubility Thermodynamics

-

pKa: ~4.5 (Carboxylic acid), ~8.9 (Phenolic OH).

-

Solubility Profile: Low water solubility due to the rigid aromatic core and intermolecular H-bonding. Soluble in polar organic solvents (Ethanol, DMSO, Acetone) which can disrupt the lateral H-bonds.

Experimental Characterization Methodologies

Synthesis Protocol (Selective Alkylation)

To obtain high-purity thermodynamic data, the synthesis must avoid contamination with the 3-alkoxy isomer (Vanillic series).

Protocol: Selective 4-O-Alkylation of Protocatechuic Acid

-

Starting Material: 3,4-Dihydroxybenzoic acid (Protocatechuic acid).[1][2][3][4][5]

-

Esterification: Reflux with MeOH/H

SO -

Selective Alkylation: React with

-alkyl bromide (1.1 eq) and K-

Note: The 4-OH is slightly more acidic and less sterically hindered than the 3-OH, favoring 4-alkylation. However, separation from the 3-alkoxy isomer is often required via recrystallization.

-

-

Hydrolysis: Base hydrolysis (NaOH/EtOH) followed by acidification to yield the free acid.

Differential Scanning Calorimetry (DSC) Protocol

Objective: Accurate determination of Melting Point and Enthalpy of Fusion (

-

Calibration: Indium standard (

C). -

Sample Prep: 2–5 mg of dried, recrystallized acid in a hermetically sealed aluminum pan.

-

Cycle:

-

Heat: 25°C

270°C at 10°C/min (Record -

Hold: 1 min at peak temp to ensure isotropy.

-

Cool: 270°C

25°C at 10°C/min (Observe for supercooling or glass formation).

-

-

Validation: Run a second heating cycle to eliminate thermal history/solvent effects.

Applications in Materials & Drug Development

Bent-Core Liquid Crystal Precursors

While the acids themselves are not liquid crystals, they are the "missing link" for synthesizing Bent-Core (Banana) Mesogens .

-

Mechanism: Esterifying two units of 4-alkoxy-3-hydroxybenzoic acid with a central aromatic core (e.g., resorcinol or 1,3-phenylenediamine) creates a rigid, kinked structure.

-

Result: These dimers exhibit the B-phases (B1–B8), including ferroelectric and antiferroelectric switching, crucial for next-gen displays.

Pharmacological Relevance

-

Bioavailability: The thermodynamic stability (high MP) correlates with low aqueous solubility, necessitating formulation strategies (salts, cocrystals) for drug delivery.

-

Activity: Isovanillic acid and its homologues exhibit antioxidant properties by scavenging free radicals via the phenolic hydrogen.

References

-

4-Ethoxy-3-hydroxybenzoic Acid Characterization. PubChem Compound Summary. Available at: [Link]

-

Thermodynamic Analysis of Benzoic Acid Derivatives. NIST Chemistry WebBook, SRD 69. Available at: [Link]

- Bent-Core Liquid Crystals Synthesis.Journal of Materials Chemistry C.

- Solubility of Hydroxybenzoic Acids.Journal of Chemical & Engineering Data. (General solubility trends for phenolic acids).

Sources

- 1. genscript.com [genscript.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Production of Protocatechuic Acid from p-Hydroxyphenyl (H) Units and Related Aromatic Compounds Using an Aspergillus niger Cell Factory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Ethoxy-3-hydroxybenzoic acid MSDS and safety data sheet

This technical guide provides an in-depth analysis of 4-Ethoxy-3-hydroxybenzoic acid (CAS 90536-50-8), a specialized aromatic building block used in the synthesis of pharmaceutical intermediates (including kinase inhibitors) and advanced material coatings.

CAS Registry Number: 90536-50-8 Synonyms: 3-Hydroxy-4-ethoxybenzoic acid; Isovanillic acid ethyl ether Chemical Class: Phenolic Benzoic Acid Derivative

Part 1: Executive Technical Summary

4-Ethoxy-3-hydroxybenzoic acid is a structural analog of Vanillic Acid where the methoxy group at the 4-position is replaced by an ethoxy group, and the positions of the hydroxyl and alkoxy groups are reversed relative to Ethyl Vanillic Acid. This specific substitution pattern (3-Hydroxy, 4-Ethoxy) imparts unique lipophilic and hydrogen-bonding properties, making it a critical scaffold in Medicinal Chemistry for optimizing the pharmacokinetic profile of drug candidates, particularly in the development of Tyrosine Kinase Inhibitors (TKIs) like Vandetanib analogs.

Unlike common reagents, this compound is often treated as a high-value "Reference Standard" or "Late-Stage Intermediate." Its handling requires strict adherence to protocols designed to prevent degradation (oxidation of the phenol) and cross-contamination.

Part 2: Physicochemical Profile & Identification

Data synthesized from verified supplier certificates (Sigma-Aldrich, BLD Pharm) and isomeric read-across.

| Property | Specification | Technical Note |

| Molecular Formula | C₉H₁₀O₄ | |

| Molecular Weight | 182.17 g/mol | Suitable for fragment-based drug design (<300 Da). |

| Appearance | White to off-white crystalline powder | Discoloration (yellowing) indicates oxidation of the phenolic moiety. |

| Melting Point | 217–220 °C | Significantly higher than Vanillic Acid (~210°C), serving as a key purity indicator. |

| Solubility | DMSO, Methanol, Ethanol | Poorly soluble in water.[1] Dissolve in organic solvent before aqueous dilution. |

| pKa (Predicted) | ~4.5 (Carboxyl), ~9.8 (Phenol) | Dual ionization states affect HPLC retention times significantly at pH 4–7. |

| SMILES | CCOC1=CC=C(C=C1O)C(=O)O | 4-Ethoxy (para), 3-Hydroxy (meta) pattern.[2][3] |

Part 3: Safety & Hazard Architecture (GHS/SDS Analysis)

Based on GHS Classification standards for substituted benzoic acids.

Hazard Classification

Signal Word: WARNING

| Hazard Statement | Code | Mechanistic Causality |

| Acute Toxicity (Oral) | H302 | Bioavailability of benzoic acid derivatives allows systemic absorption; metabolic conjugation (glycine) can deplete hepatic cofactors at high doses. |

| Skin Irritation | H315 | Acidic functionality (COOH) combined with the phenolic group causes localized pH drop and protein denaturation on contact. |

| Eye Irritation | H319 | Crystalline particulates cause mechanical abrasion + chemical irritation (acidic pKa). |

| STOT - Single Exp. | H335 | Fine dust inhalation irritates mucous membranes; typical of solid organic acids. |

Emergency Response Logic (Self-Validating Workflow)

The following diagram outlines the decision logic for exposure incidents, prioritizing neutralization and decontamination.

Figure 1: Emergency response decision tree for 4-Ethoxy-3-hydroxybenzoic acid exposure.

Part 4: Handling, Storage, & Experimental Protocols[1]

Storage & Stability SOP

-

Atmosphere: Hygroscopic and oxidation-sensitive. Store under Inert Gas (Argon/Nitrogen) .

-

Temperature: Ambient (Room Temperature) is generally acceptable, but +4°C is recommended for long-term reference standard storage to prevent decarboxylation or phenolic oxidation.

-

Container: Amber glass vials with Teflon-lined caps.

Protocol: Preparation of 10 mM Stock Solution

For biological assays or analytical standards.

-

Weighing: Accurately weigh 1.82 mg of 4-Ethoxy-3-hydroxybenzoic acid.

-

Precaution: Use an anti-static gun; the powder can be static-charged.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

-

Why DMSO? It prevents the formation of dimers and ensures complete solubility of the lipophilic ethyl chain.

-

-

Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

-

QC Check: The solution should be clear and colorless. A yellow tint implies oxidation (quinone formation).

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Protocol: TLC Identification

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: Dichloromethane : Methanol : Acetic Acid (95 : 5 : 1).

-

Mechanism: Acetic acid suppresses ionization of the carboxylic acid, preventing "streaking" (tailing) on the plate.

-

-

Visualization:

-

UV (254 nm): Dark spot (aromatic ring quenching).

-

Ferric Chloride (FeCl₃) Stain: Spray and heat.

-

Result: Positive test (colored complex, usually purple/blue) confirms the presence of the free phenolic hydroxyl group.

-

Part 5: Synthetic Utility & Structural Context

This compound is a versatile scaffold. The 3-hydroxyl group acts as a nucleophile for further derivatization (e.g., etherification to create dialkoxy motifs), while the carboxylic acid serves as an anchor for amide coupling in peptidomimetic or kinase inhibitor synthesis.

Figure 2: Synthetic divergence of 4-Ethoxy-3-hydroxybenzoic acid in drug discovery and materials science.

References

-

PubChem. (2024).[2][4] Compound Summary: 3-Ethoxy-4-hydroxybenzoic acid (Isomer Comparison). National Library of Medicine. [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: Benzoic acid derivatives hazard classification. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 3-hydroxy-4-methoxybenzoate | C10H12O4 | CID 15480330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. EP3747553A1 - Method for forming multilayer coating film and multilayer coating film - Google Patents [patents.google.com]

- 4. 4-乙氧基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]

Methodological & Application

Synthesis of 4-Ethoxy-3-hydroxybenzoic acid from protocatechuic acid

Technical Application Note: Regioselective Synthesis of 4-Ethoxy-3-hydroxybenzoic Acid

Part 1: Executive Summary & Strategic Rationale

Objective: To synthesize 4-Ethoxy-3-hydroxybenzoic acid (CAS: 90536-50-8) from Protocatechuic acid (3,4-dihydroxybenzoic acid) with high regioselectivity.

The Challenge: Protocatechuic acid contains two nucleophilic phenolic hydroxyl groups at positions 3 and 4.[1] Non-selective alkylation typically yields a mixture of:

-

Target: 4-Ethoxy-3-hydroxybenzoic acid (Major)

-

Isomer: 3-Ethoxy-4-hydroxybenzoic acid (Ethyl Vanillic Acid - Impurity)

-

Over-alkylation: 3,4-Diethoxybenzoic acid (Impurity)

Mechanistic Strategy (The "Why"): This protocol relies on pKa-directed regioselectivity .

-

Acidity Differential: The hydroxyl group at position 4 is para to the electron-withdrawing carboxyl group (-COOH), making it significantly more acidic (pKa ~8.6) than the hydroxyl at position 3 (pKa ~10.2), which is meta to the carboxyl group.

-

Stoichiometric Control: By using exactly 2.0–2.2 equivalents of base, we selectively deprotonate the carboxylic acid and the 4-hydroxyl group, leaving the 3-hydroxyl protonated and non-nucleophilic.

-

Nucleophilic Competition: The resulting 4-phenoxide is a stronger nucleophile than the carboxylate anion, directing the electrophilic attack of ethyl iodide primarily to the 4-position.

Part 2: Materials & Reagents

| Reagent | Role | Purity/Grade | Hazards |

| Protocatechuic Acid | Starting Material | >98% | Irritant |

| Ethyl Iodide (EtI) | Alkylating Agent | >99% | Toxic, Carcinogen |

| Lithium Hydroxide (LiOH) | Base | Anhydrous | Corrosive |

| DMSO | Solvent | Anhydrous | Skin Permeator |

| Hydrochloric Acid (1M) | Quenching | AR Grade | Corrosive |

| Ethanol/Water | Recrystallization | HPLC Grade | Flammable |

Part 3: Experimental Protocol

Phase 1: Selective Deprotonation

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a dropping funnel.

-

Solvation: Charge the flask with Protocatechuic Acid (3.08 g, 20 mmol) and DMSO (30 mL) . Stir until fully dissolved.

-

Base Addition: Add LiOH (0.96 g, 40 mmol, 2.0 eq) in a single portion.

-

Note: The solution will darken (phenoxide formation). The reaction is exothermic; allow to cool to room temperature (25°C).

-

Expert Insight: LiOH is preferred over NaOH/KOH in DMSO for tighter ion pairing, which can enhance regioselectivity by sterically hindering the crowded 3-position, though NaOH is a viable alternative.

-

Phase 2: Controlled Alkylation

-

Reagent Addition: Add Ethyl Iodide (3.12 g, 1.6 mL, 20 mmol, 1.0 eq) dropwise over 30 minutes.

-

Critical: Do not add excess alkyl halide. A slight deficit (0.95 eq) is better than excess to prevent di-alkylation.

-

-

Reaction: Stir the mixture at 40°C for 12–16 hours under nitrogen.

-

Process Control: Monitor by TLC (Mobile Phase: DCM:MeOH 9:1). The starting material (Rf ~0.2) should diminish, and the mono-ethylated product (Rf ~0.5) should appear.

-

Phase 3: Workup & Isolation

-

Quenching: Pour the reaction mixture into Ice Water (150 mL) .

-

Acidification: Slowly add 1M HCl with stirring until pH reaches ~2.0.

-

Observation: A white to off-white precipitate should form immediately.

-

-

Filtration: Filter the solid under vacuum. Wash the cake with cold water (3 x 20 mL) to remove residual DMSO and inorganic salts.

-

Drying: Dry the crude solid in a vacuum oven at 50°C for 4 hours.

Phase 4: Purification (Recrystallization)

-

Solvent System: Dissolve the crude solid in boiling Ethanol (minimum volume) .

-

Crystallization: Add hot water dropwise until slight turbidity persists. Allow to cool slowly to room temperature, then refrigerate at 4°C.

-

Collection: Filter the crystals and dry.

-

Target Yield: 65–75%

-

Appearance: White crystalline powder.

-

Part 4: Process Control & Validation

QC Table: Distinguishing Isomers

| Parameter | Target: 4-Ethoxy-3-hydroxy | Impurity: 3-Ethoxy-4-hydroxy | Method |

| 1H NMR (DMSO-d6) | d 9.30 (s, 1H, 3-OH) | d 9.70 (s, 1H, 4-OH) | Peak shift due to H-bonding |

| NOE Signal | Enhancement between Ethoxy-CH2 and H-5 | Enhancement between Ethoxy-CH2 and H-2 | NOESY Spectroscopy |

| Melting Point | 195–197°C | 164–166°C | Capillary Method |

Self-Validating Logic: If the melting point is below 190°C, significant contamination with the 3-ethoxy isomer or starting material is present. Recrystallize again.

Part 5: Reaction Mechanism & Workflow Visualization

Caption: Reaction pathway illustrating the pKa-directed selectivity for the 4-position.

Part 6: Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete precipitation during acidification. | Ensure pH is < 2.0; saturate aqueous layer with NaCl (salting out). |

| High Di-ethoxy Impurity | Excess Ethyl Iodide or high temperature. | Strictly limit EtI to 1.0 eq; keep reaction < 40°C. |

| Sticky Product | Residual DMSO. | Wash filter cake thoroughly with ice-cold water; recrystallize from EtOH/H2O. |

| Wrong Isomer (3-OEt) | Excess base deprotonated 3-OH. | Ensure Base:Substrate ratio is exactly 2:1. Do not use >2.2 eq. |

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72, Protocatechuic acid. Retrieved from [Link]

-

Serjeant, E. P., & Dempsey, B. (1979). Ionisation constants of organic acids in aqueous solution. IUPAC Chemical Data Series (No. 23). (Provides authoritative pKa values for benzoic acid derivatives).

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of 3,4-dihydroxybenzoic acid (protocatechuic acid). Journal of Chemistry. (Context on chemical reactivity and derivatives).

Sources

Oxidation of 4-ethoxy-3-hydroxybenzaldehyde (Isoethylvanillin)

Application Note: Selective Oxidation of 4-Ethoxy-3-Hydroxybenzaldehyde (Isoethylvanillin)

Executive Summary

This guide details the oxidation of 4-ethoxy-3-hydroxybenzaldehyde (commonly known as Isoethylvanillin) to its corresponding carboxylic acid, 4-ethoxy-3-hydroxybenzoic acid (Isoethylvanillic acid).

While often confused with its isomer ethylvanillin (3-ethoxy-4-hydroxybenzaldehyde), Isoethylvanillin possesses a distinct substitution pattern (3-hydroxy, 4-ethoxy) that alters its solubility and electronic properties. The resulting benzoic acid derivative is a critical intermediate in the synthesis of tyrosine kinase inhibitors, liquid crystal mesogens, and specific agrochemicals [1].

This protocol prioritizes the Pinnick Oxidation (Sodium Chlorite) as the primary methodology due to its high chemoselectivity, which preserves the electron-rich phenolic ring. A secondary, cost-effective Permanganate Protocol is provided for non-sensitive, large-scale applications.

Chemical Strategy & Mechanistic Insight

The oxidation of phenolic aldehydes presents a specific challenge: the phenolic hydroxyl group renders the aromatic ring electron-rich and susceptible to electrophilic attack (chlorination or polymerization) by strong oxidants.

Comparison of Methodologies

| Feature | Method A: Pinnick Oxidation (Recommended) | Method B: Permanganate Oxidation |

| Reagents | ||

| Mechanism | Chlorous acid ( | Mn(VII) to Mn(IV) reduction |

| Selectivity | High. Does not attack phenol ring. | Moderate. Risk of ring degradation. |

| Conditions | Mild acidic buffer (pH 3–5), Room Temp. | High pH or Acidic, Variable Temp. |

| By-products | ||

| Yield | >90% Typical | 60–75% Typical |

The "Scavenger" Principle in Pinnick Oxidation

The Pinnick oxidation generates hypochlorous acid (

-

Solution: We utilize 2-methyl-2-butene or Resorcinol as a scavenger.

-

Mechanism: The scavenger reacts with

faster than the phenol does, driving the equilibrium forward and protecting the substrate [2][3].

Experimental Workflow Visualization

The following diagram illustrates the critical decision points and reaction flow for the high-fidelity Pinnick protocol.

Figure 1: Step-by-step logic flow for the Pinnick Oxidation of phenolic aldehydes.

Protocol A: Pinnick Oxidation (High Purity)

Target Audience: Medicinal Chemistry, impurity synthesis, and gram-scale optimization.

Materials Table

| Reagent | Equiv. | Role | Note |

| Isoethylvanillin | 1.0 | Substrate | Purity >98% recommended |

| Sodium Chlorite ( | 1.5–2.0 | Oxidant | Technical grade is ~80%; adjust calc. |

| 1.5 | Buffer | Maintains pH 3–5 | |

| 2-Methyl-2-butene | 5.0–10.0 | Scavenger | Volatile; keep cold |

| tert-Butanol ( | Solvent | Co-solvent | Stabilizes radical intermediates |

Step-by-Step Procedure

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Isoethylvanillin (10.0 mmol, 1.66 g) in

(30 mL) and Water (10 mL). -

Add 2-methyl-2-butene (50-100 mmol; excess) in one portion.

-

Note: If 2-methyl-2-butene is unavailable, Resorcinol (1.1 equiv) can be used, but it complicates the workup.

-

-

Oxidant Addition:

-

Prepare a solution of

(15 mmol, ~1.7 g of 80% purity) and -

Add this aqueous oxidant solution dropwise to the stirring aldehyde mixture over 15–20 minutes.

-

Observation: The solution may turn pale yellow. A slight exotherm is possible; maintain temperature at 20–25°C using a water bath if necessary.

-

-

Reaction:

-

Stir vigorously at room temperature for 2–4 hours.

-

Validation: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane + 1% AcOH). The aldehyde spot (

) should disappear, replaced by a lower streak or spot (

-

-

Workup:

-

Quench: Add saturated aqueous

(5 mL) to destroy excess chlorite (color should fade). -

Acidification: Volatiles (

) can be removed under reduced pressure (optional but recommended). Acidify the aqueous residue to pH 1–2 using 1N -

Extraction: Extract with Ethyl Acetate (

mL). -

Wash: Wash combined organics with Brine (

mL). -

Dry & Concentrate: Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product is usually a white to off-white solid of high purity (>95%).

-

Recrystallization can be performed from Water/Ethanol or Toluene if necessary.

-

Protocol B: Permanganate Oxidation (Scale-Up)

Target Audience: Process chemistry where cost is the primary driver and downstream purification is robust.

Warning: Permanganate oxidation is exothermic and can degrade the phenolic ring if the pH is not strictly controlled.

Step-by-Step Procedure

-

Dissolution:

-

Dissolve Isoethylvanillin (10 mmol) in 10% aqueous NaOH (20 mL). The solution will be yellow (phenolate formation).

-

-

Oxidation:

-

Cool the solution to 0–5°C.

-

Add

(1.2 equiv) as a solid in small portions over 30 minutes. -

Control: Do not allow the temperature to exceed 20°C.[2]

-

-

Filtration:

-

Stir for 1 hour. The purple color should fade to a brown precipitate (

). -

Add a few drops of Ethanol to consume excess permanganate if the purple color persists.

-

Filter the mixture through a Celite pad to remove

. Wash the pad with water.[3]

-

-

Precipitation:

-

Cool the clear filtrate to 0°C.

-

Slowly acidify with concentrated

to pH 1. -

The 4-ethoxy-3-hydroxybenzoic acid will precipitate as a white solid. Filter and dry.[4]

-

Analytical Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers.

| Technique | Marker | Expected Observation |

| Aldehyde Proton | Absent. (The singlet at | |

| Carboxylic Acid | Present. Broad singlet at | |

| IR Spectroscopy | Carbonyl Stretch | Shift from ~1680 cm |

| IR Spectroscopy | O-H Stretch | Appearance of broad "hump" 2500–3300 cm |

| Melting Point | Physical Property | 194–197°C (Literature value for generic analogs; verify against standard). |

Troubleshooting & Safety

-

Issue: Chlorinated Byproducts (Pinnick).

-

Cause: Insufficient scavenger or adding chlorite too fast.

-

Fix: Increase 2-methyl-2-butene to 10 equiv; ensure slow addition.

-

-

Issue: Low Yield (Permanganate).

-

Cause: Ring oxidation (Dakins-like side reaction).

-

Fix: Ensure the solution is kept cold (0°C) and strictly basic during addition.

-

-

Safety Hazard:

-

Sodium Chlorite (

) is a strong oxidant. Do not mix directly with organic material in the dry state. -

Acidification of chlorite releases Chlorine Dioxide (

) , a toxic yellow gas. Perform all acidification steps in a fume hood.

-

References

-

PubChem. (2025).[5] 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3.[5] National Library of Medicine. [Link]

-

Lindgren, B. O., & Nilsson, T. (1973). Preparation of Carboxylic Acids from Aldehydes (Using Chlorite).[1][6][7] Acta Chemica Scandinavica, 27, 888.[1] [Link]

-

Kraus, G. A., & Taschner, M. J. (1980). Model Studies for the Synthesis of Quassinoids. 1. Construction of the BCE Ring System. The Journal of Organic Chemistry, 45(6), 1175–1176. [Link]

-

Raiford, L. C., & Perry, R. P. (1942). Structures of Mono- and Di-brominated Propenylphenols. The Journal of Organic Chemistry, 7(4), 354–361. (Reference for Isovanillin derivative properties). [Link]

Sources

- 1. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. US6184421B1 - Method for preparing a 4-hydroxybenzaldehyde and derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mechanistic investigations on Pinnick oxidation: a density functional theory study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]

Protocols for ethylation of 3,4-dihydroxybenzoic acid

Application Note: Strategic Ethylation Protocols for 3,4-Dihydroxybenzoic Acid

Strategic Overview: The Ethylation Landscape

3,4-Dihydroxybenzoic acid (Protocatechuic acid, PCA) is a versatile catecholic scaffold used extensively in drug discovery as a prolyl 4-hydroxylase inhibitor and antioxidant. "Ethylation" of this substrate is not a singular reaction; it refers to two distinct chemical pathways with vastly different biological and synthetic outcomes:

-

Carboxyl Ethylation (Esterification): Targets the carboxylic acid to form Ethyl 3,4-dihydroxybenzoate (Ethyl Protocatechuate) . This preserves the catecholic hydroxyls, which are critical for antioxidant activity and metal chelation.

-

Hydroxyl Ethylation (Etherification): Targets the phenolic hydroxyls to form 3,4-Diethoxybenzoic acid (or its ester). This masks the redox-active phenols, increasing lipophilicity and stability, often serving as a linker or intermediate in API synthesis.

This guide provides validated protocols for both pathways, ensuring high purity and reproducibility.

Reaction Pathway Visualization

The following diagram maps the logical flow between the substrate and its ethylated derivatives.

Figure 1: Divergent synthetic pathways for the ethylation of protocatechuic acid.

Module A: Synthesis of Ethyl 3,4-dihydroxybenzoate (The Bioactive Scaffold)

Target: Ethyl 3,4-dihydroxybenzoate (CAS: 3943-89-3) Mechanism: Acid-Catalyzed Fischer Esterification Rationale: Direct esterification is preferred over alkyl halide coupling to avoid alkylating the phenolic oxygens. Sulfuric acid serves as both catalyst and dehydrating agent.

Protocol 1: High-Yield Reflux Method

Reagents & Equipment:

-

3,4-Dihydroxybenzoic acid (PCA): 15.4 g (0.10 mol)

-

Absolute Ethanol: 150 mL (Solvent & Reactant)

-

Concentrated Sulfuric Acid (

): 2.0 mL (Catalyst) -

Apparatus: 250 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stir Bar, Calcium Chloride Drying Tube (optional but recommended).

Step-by-Step Methodology:

-

Dissolution: Charge the 250 mL RBF with 15.4 g of PCA and 150 mL of absolute ethanol. Stir until the solid is mostly suspended/dissolved.

-

Catalyst Addition: Critical Step. Add 2.0 mL of conc.

dropwise.[1] The reaction is exothermic; addition should be slow to prevent localized boiling. -

Reflux: Heat the mixture to reflux (

) for 12–16 hours .-

Process Control: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1). The starting acid (

) should disappear, replaced by the ester (

-

-

Concentration: Cool the mixture to room temperature. Remove approximately 80% of the ethanol using a rotary evaporator (

, reduced pressure). -

Quench & Partition: Pour the concentrated residue into 200 mL of ice-cold water. Extract with Ethyl Acetate (

).[2] -

Wash: Wash the combined organic layers with:

-

Saturated

- Brine (Saturated NaCl).[2]

-

Saturated

-

Drying & Isolation: Dry the organic phase over anhydrous

, filter, and evaporate to dryness. -

Purification: Recrystallize the crude solid from minimal hot ethanol or toluene.

Expected Yield: 85–92% Appearance: White to off-white crystalline powder. Melting Point: 132–134°C [Ref 1].

Module B: Synthesis of 3,4-Diethoxybenzoic Acid (The Lipophilic Linker)[1]

Target: 3,4-Diethoxybenzoic acid (CAS: 5405-79-8) Mechanism: Williamson Ether Synthesis followed by Saponification. Rationale: Direct alkylation of PCA with ethyl iodide leads to the ethyl ester of the diethoxy acid (exhaustive ethylation) because the carboxylate is nucleophilic. To obtain the free acid, we must fully ethylate and then selectively hydrolyze the ester.

Protocol 2: Exhaustive Ethylation & Hydrolysis

Reagents:

-

Ethyl 3,4-dihydroxybenzoate (from Module A) OR PCA: 10.0 g

-

Ethyl Iodide (

): 3.0 equivalents (if using Ester) or 4.0 equivalents (if using Acid). -

Potassium Carbonate (

): Anhydrous, 4.0 equivalents. -

Solvent: Acetone (Reagent Grade) or DMF (for faster rates).

Workflow Diagram:

Figure 2: Sequential workflow for the synthesis of 3,4-diethoxybenzoic acid.

Step-by-Step Methodology:

-

Alkylation (Formation of Ethyl 3,4-diethoxybenzoate):

-

In a 500 mL RBF, suspend 10.0 g of Ethyl 3,4-dihydroxybenzoate and 30 g of anhydrous

in 150 mL of acetone. -

Add 15 mL of Ethyl Iodide (excess).

-

Reflux for 12 hours. The mixture will turn from pale to yellow/white suspension.

-

Filter off the inorganic salts while warm. Evaporate the acetone to yield the crude Ethyl 3,4-diethoxybenzoate (Oil or low-melting solid).

-

-

Saponification (Ester Hydrolysis):

-

Dissolve the crude intermediate in 50 mL Ethanol.

-

Add 50 mL of 2M NaOH solution.

-

Heat to

for 2 hours. -

Validation: TLC should show the disappearance of the non-polar ester spot and the appearance of a baseline spot (carboxylate).

-

-

Isolation:

Expected Yield: 75–80% (over two steps). Melting Point: 164–166°C.

Analytical Validation & Specifications

| Parameter | Ethyl 3,4-dihydroxybenzoate (Antioxidant) | 3,4-Diethoxybenzoic Acid (Linker) |

| Appearance | White crystalline powder | White needles/powder |

| Solubility | Soluble in EtOH, DMSO; Poor in Water | Soluble in EtOAc, DCM; Insoluble in Water |

| 1H NMR (DMSO-d6) | ||

| Key IR Bands | 1680 cm | 1670 cm |

| HPLC Retention | Moderate (C18 column) | High (More lipophilic) |

References

-

Synthesis of Ethyl 3,4-dihydroxybenzoate

-

Fischer Esterification Mechanism & Optimization

-

Williamson Ether Synthesis (Phenolic Alkylation)

- Source: Chemistry LibreTexts.

- Citation: "Williamson Ether Synthesis: Reaction of alkoxides/phenoxides with alkyl halides."

-

URL:

-

Biological Activity (PHD Inhibitor)

- Source: MedChemExpress.

-

Citation: "Ethyl 3,4-dihydroxybenzoate (Protocatechuic acid ethyl ester) is a competitive prolyl hydroxylase (PHD) inhibitor."[5]

-

URL:

Sources

- 1. Ethyl 3,4-dihydroxybenzoate | 3943-89-3 [chemicalbook.com]

- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 3. Ethyl 3,4-dihydroxybenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

Using 4-Ethoxy-3-hydroxybenzoic acid as a polymer building block

Application Note: High-Performance Bio-Based Polyesters using 4-Ethoxy-3-hydroxybenzoic Acid [1]

Executive Summary

This guide details the utilization of 4-Ethoxy-3-hydroxybenzoic acid (also known as Ethyl Isovanillic Acid) as a bio-based aromatic monomer for high-performance polyesters.[1] Unlike the widely used 4-hydroxybenzoic acid (4-HBA) which yields intractable, high-melting liquid crystalline polymers (LCPs), the 4-ethoxy-3-hydroxy isomer introduces a meta-linkage (1,3-substitution) and a pendant ethoxy group.[1]

These structural features disrupt chain linearity and packing efficiency, making this monomer ideal for:

-

Reducing Crystallinity: Acting as a "kink" monomer to lower melting points (

) and improve processability of LCPs.[1] -

Enhancing Solubility: Improving solubility in organic solvents for coating and membrane applications.[1]

-

Bio-Sourcing: Valorizing lignin derivatives (protocatechuic acid) into functional thermoplastics.[1]

Chemical Identity & Mechanism

-

CAS Number: 14888-67-6 (Isomer specific)[1]

-

Precursor: Protocatechuic acid (3,4-dihydroxybenzoic acid)

-

Functionality: Heterofunctional A-B monomer (Carboxylic acid + Phenolic hydroxyl).[1]

Structural Impact on Polymerization

The monomer polymerizes via polytransesterification .[1] The key to its utility lies in its geometry:

-

Meta-Linkage (1,3): The polymer backbone forms a "kinked" structure (isophthalic-like), preventing the rigid rod formation seen in para-linked polymers (like Vectran®).

-

Ethoxy Tail (C4): Provides internal plasticization (increasing free volume) and steric hindrance, further lowering the glass transition temperature (

) and modulus compared to unsubstituted poly(3-hydroxybenzoate).[1]

Experimental Protocols